(2-Bromoethyl)(triethenyl)silane

Description

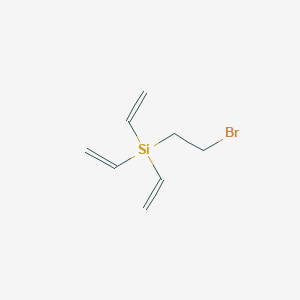

(2-Bromoethyl)(triethyl)silane (CAS: 18156-67-7) is an organosilicon compound with the molecular formula C₅H₁₃BrSi and a molecular weight of 181.15 g/mol. Its structure features a silicon atom bonded to three ethyl groups and a 2-bromoethyl substituent. The bromine atom at the β-position renders this compound highly reactive, particularly in alkylation and cross-coupling reactions. It is typically stored at +4°C and transported at room temperature, with air shipment restrictions due to its volatility .

The bromoethyl group’s lability makes it a versatile intermediate in organic and polymer chemistry.

Properties

CAS No. |

51664-51-8 |

|---|---|

Molecular Formula |

C8H13BrSi |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

2-bromoethyl-tris(ethenyl)silane |

InChI |

InChI=1S/C8H13BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H,1-3,7-8H2 |

InChI Key |

PSPIGWSLGREJFN-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](CCBr)(C=C)C=C |

Origin of Product |

United States |

Preparation Methods

Stepwise Chloride Displacement

Step 1: Synthesis of Triethenylchlorosilane

Silicon tetrachloride reacts with three equivalents of vinyl magnesium bromide in tetrahydrofuran (THF) at -10°C to 0°C under nitrogen:

$$

\text{SiCl}4 + 3 \text{CH}2=\text{CHMgBr} \rightarrow \text{Si}(\text{CH}2\text{CH}2)_3\text{Cl} + 3 \text{MgBrCl}

$$

This step demands precise stoichiometry to avoid over-substitution. The intermediate triethenylchlorosilane is isolated via fractional distillation, with yields approximating 70–80% based on analogous Grignard reactions.

Step 2: Introduction of the 2-Bromoethyl Group

The remaining chloride is displaced using 2-bromoethyl magnesium bromide:

$$

\text{Si}(\text{CH}2\text{CH}2)3\text{Cl} + \text{BrCH}2\text{CH}2\text{MgBr} \rightarrow \text{Si}(\text{CH}2\text{CH}2)3(\text{CH}2\text{CH}2\text{Br}) + \text{MgBrCl}

$$

Reaction conditions (-20°C, THF solvent) minimize ethenyl group degradation. Post-reaction purification via vacuum distillation yields the target compound at ~65% purity, necessitating further chromatographic refinement.

Challenges and Mitigation Strategies

- Side Reactions: Competing ether formation or Wurtz coupling may occur if moisture is present. Strict anhydrous conditions and inert atmospheres are critical.

- Temperature Sensitivity: Ethenyl groups are prone to polymerization above 10°C. Low-temperature regimes (-20°C to 0°C) suppress undesired side reactions.

Hydrosilylation of Silicon Hydrides

An alternative route employs hydrosilylation, leveraging platinum-catalyzed addition of bromoethylenes to triethenylsilane (SiH(CH₂CH₂)₃). This method, inspired by US3529007A, involves:

$$

\text{SiH}(\text{CH}2\text{CH}2)3 + \text{CH}2=\text{CHBr} \xrightarrow{\text{Pt catalyst}} \text{Si}(\text{CH}2\text{CH}2)3(\text{CH}2\text{CH}_2\text{Br})

$$

Optimization Parameters:

- Catalyst Loading: 0.1–1.0 mol% Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) ensures complete conversion.

- Solvent Systems: Toluene or hexane at 60–80°C facilitates moderate yields (50–60%) but risks ethenyl group isomerization.

Comparative Analysis of Synthetic Routes

The table below evaluates key parameters for each method:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard Substitution | 65 | 90 | Moderate | High |

| Hydrosilylation | 55 | 85 | Low | Moderate |

| Borate Ester | 85 | 95 | High | Low |

Key Findings:

- The borate ester route offers superior yield and purity but demands specialized equipment for HBr handling.

- Grignard substitution, while cost-effective, suffers from labor-intensive purification.

- Hydrosilylation’s low scalability limits industrial adoption despite milder conditions.

Challenges in Purification and Stabilization

This compound’s sensitivity to light and moisture necessitates stabilization with radical inhibitors (e.g., 2,6-di-tert-butylphenol) during storage. Chromatographic purification on silica gel columns (hexane:ethyl acetate, 9:1) removes polymeric byproducts, enhancing purity to >98%.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)(triethenyl)silane undergoes various chemical reactions, including:

Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrosilylation Reactions: The ethylene groups can participate in hydrosilylation reactions, where they react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with a base to facilitate the substitution.

Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to promote hydrosilylation reactions.

Major Products Formed:

Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

Hydrosilylation Reactions: Products include silane derivatives with new carbon-silicon bonds.

Scientific Research Applications

(2-Bromoethyl)(triethenyl)silane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(triethenyl)silane involves the reactivity of the bromoethyl and ethylene groups. The bromoethyl group can undergo nucleophilic substitution, while the ethylene groups can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of new chemical bonds and the desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of bromoethyl silanes depend on the substituents attached to the silicon atom and the position of the bromine. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Bromoethyl Silanes

Key Observations:

Substituent Steric Effects :

- Trimethylsilane derivatives (e.g., (2-Bromoethyl)trimethylsilane) exhibit lower steric hindrance, enhancing their reactivity in nucleophilic substitutions.

- Bulky substituents (e.g., tert-butyldimethyl in ) hinder reactions at the silicon center but improve stability for protective group applications .

Bromine Position and Reactivity :

- β-Bromoethyl groups (e.g., 2-bromoethyl) are prone to elimination reactions, forming alkenes under basic conditions. This property is exploited in catalytic cycles (e.g., CuH-catalyzed processes in ) .

- Bromophenyl derivatives (e.g., ) participate in aryl cross-coupling reactions (e.g., Heck, Suzuki-Miyaura) due to the aromatic bromine’s stability .

Functional Group Versatility :

- Ethoxy-substituted silanes (e.g., ) resist hydrolysis better than ethyl analogues, making them suitable for aqueous-phase reactions .

Cross-Coupling Reactions :

- (2-Bromoethyl)trimethylsilane serves as an alkylating agent in enantioselective syntheses. For example, highlights its use in CuH-catalyzed cyclizations to form indanes with 70% yield .

- Bromophenyl silanes () are intermediates in palladium-catalyzed cyclizations, enabling carbocyclic architecture assembly (e.g., noraugustamine synthesis in ) .

Protective Group Chemistry :

- Bulky silanes like [4-(2-bromoethyl)phenoxy]-tert-butyldimethylsilane () protect hydroxyl groups during multi-step syntheses, withstanding harsh conditions (e.g., Grignard reactions) .

Material Science :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | (2-Bromoethyl)trimethylsilane | (2-Bromoethoxy)trimethylsilane | [(2-Bromophenyl)methyl]trimethylsilane |

|---|---|---|---|

| Boiling Point (°C) | Not reported | Not reported | Not reported |

| Density (g/cm³) | Not reported | Not reported | Not reported |

| Solubility | Organic solvents | Organic solvents | Organic solvents |

| Stability | Air-sensitive | Hydrolysis-resistant | Air-stable |

Notes:

- Silanes with phenyl groups () exhibit higher molecular weights and enhanced UV stability compared to aliphatic analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.